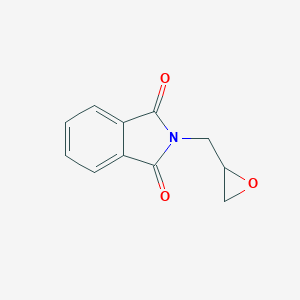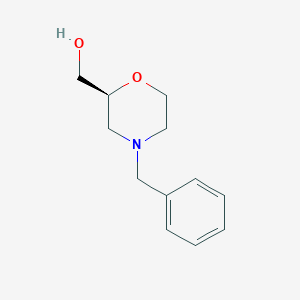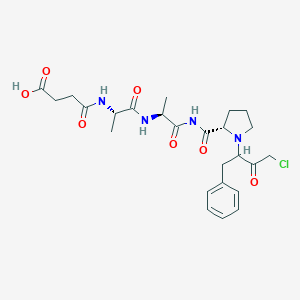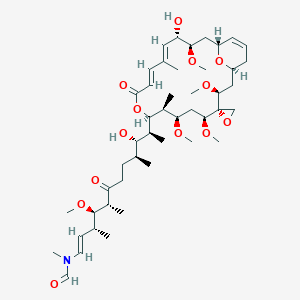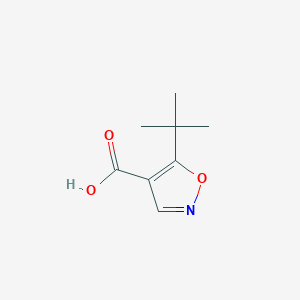
5-Tert-butyl-isoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-isoxazole-4-carboxylic acid is a research chemical . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies for isoxazole synthesis . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . Therefore, it is always imperative to develop alternate metal-free synthetic routes .Molecular Structure Analysis
5-Tert-butyl-isoxazole-4-carboxylic acid contains total 23 bond(s); 12 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 hydroxyl group(s) and 1 Isoxazole(s) .Chemical Reactions Analysis
Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The use of either tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Recent advancements highlight the novel synthetic routes and methodologies involving 5-tert-butyl-isoxazole-4-carboxylic acid derivatives for the creation of heterocyclic compounds. For instance, Sørensen, Falch, and Krogsgaard‐Larsen (2000) introduced a versatile method for cyclizing N, O-diBoc-protected beta-keto hydroxamic acids to 5-substituted 3-isoxazolols without byproducts, showcasing a pathway where carboxylic acid derivatives play a critical role Sørensen, Falch, & Krogsgaard‐Larsen, 2000. Similarly, Vitale and Scilimati (2013) developed a selective and versatile synthesis of pharmacologically active isoxazoles by reacting aryl nitrile oxides with enolates, further emphasizing the importance of such derivatives in medicinal chemistry Vitale & Scilimati, 2013.
Material Science Applications
In material science, the structural modification of 5-tert-butyl-isoxazole-4-carboxylic acid derivatives contributes to the development of new materials. For example, Li and Shi (2010) described the synthesis of a metal-organic framework (MOF) using 5-tert-butylisophthalic acid, demonstrating its utility in constructing complex molecular architectures with potential applications in catalysis and molecular sensing Li & Shi, 2010.
Pharmacological Research
In pharmacology, the exploration of 5-tert-butyl-isoxazole-4-carboxylic acid derivatives for their potential antibacterial and antitumor activities is notable. Potkin et al. (2014) synthesized isoxazolyl- and isothiazolylcarbamides from accessible carboxylic acids, revealing compounds with significant antitumor activity and the ability to enhance the effects of cytostatic drugs Potkin et al., 2014.
Mechanism of Action
Target of Action
These drugs bind to various biological targets based on their chemical diversity .
Mode of Action
Isoxazole derivatives are known to interact with their targets in various ways, leading to different biological activities .
Biochemical Pathways
Isoxazole derivatives are known to influence various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Isoxazole derivatives are known to have various biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
properties
IUPAC Name |
5-tert-butyl-1,2-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-8(2,3)6-5(7(10)11)4-9-12-6/h4H,1-3H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIVEZNBBKELAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=NO1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564028 |
Source


|
| Record name | 5-tert-Butyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134541-06-3 |
Source


|
| Record name | 5-tert-Butyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

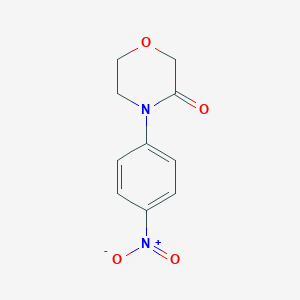
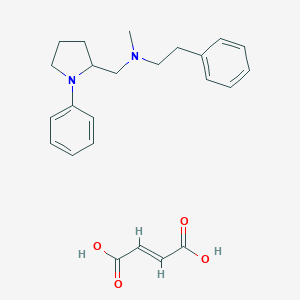


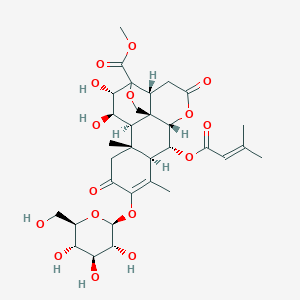

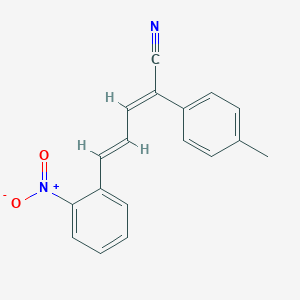
![Cyclopropanecarboxylicacid, 1-[(ethoxycarbonyl)amino]-2,2-dimethyl-](/img/structure/B140006.png)

